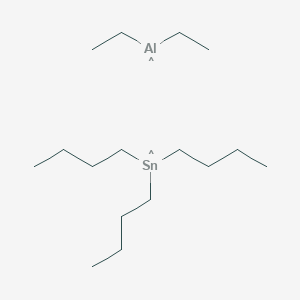

CID 18503710

Beschreibung

CID 18503710 is a chemical compound identified in the context of vacuum-distilled fractions of Citrus essential oil (CIEO), as evidenced by gas chromatography-mass spectrometry (GC-MS) analysis (Figure 1C, 1D) . Further structural elucidation would require nuclear magnetic resonance (NMR) or X-ray crystallography data, which are unavailable in the provided sources.

Eigenschaften

Molekularformel |

C16H37AlSn |

|---|---|

Molekulargewicht |

375.2 g/mol |

InChI |

InChI=1S/3C4H9.2C2H5.Al.Sn/c3*1-3-4-2;2*1-2;;/h3*1,3-4H2,2H3;2*1H2,2H3;; |

InChI-Schlüssel |

WHYBPBROKHGRNU-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC[Sn](CCCC)CCCC.CC[Al]CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The preparation of CID 18503710 involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods often involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

CID 18503710 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Fluorination: This compound can be converted into fluorinated derivatives using reagents like bis(2-methoxyethyl)aminosulfur trifluoride.

Wissenschaftliche Forschungsanwendungen

CID 18503710 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is used in the study of biological pathways and molecular interactions.

Industry: It is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of CID 18503710 involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural Analogues in Oscillatoxin Derivatives

CID 18503710 shares functional group similarities with oscillatoxin derivatives, such as oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) (Figure 1A–D) . These compounds are polyketide derivatives with fused cyclic ethers and methyl branches, which are structurally distinct from this compound’s proposed terpenoid backbone.

Table 1. Key Structural and Functional Comparisons

Physicochemical Properties and Solubility

While direct data for this compound are lacking, comparisons can be drawn from structurally related compounds in the evidence:

Table 2. Physicochemical Properties of Analogous Compounds

Key Observations :

- Its solubility profile aligns with terpenoids, favoring organic solvents over aqueous media, which may limit bioavailability without formulation enhancements .

Implications :

- This compound’s natural origin suggests lower ecological toxicity compared to synthetic halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.